molecular formula C17H17NO3 B12542005 N-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]formamide CAS No. 820210-83-1

N-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]formamide

Cat. No.: B12542005
CAS No.: 820210-83-1
M. Wt: 283.32 g/mol
InChI Key: ODYUCOMDCDHPIH-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]formamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a xanthene core, which is a tricyclic aromatic system, and a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]formamide typically involves the reaction of 4-methoxy-9H-xanthen-9-one with ethylamine, followed by formylation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, amines, and substituted xanthene compounds. These products can be further utilized in various applications, enhancing the versatility of this compound .

Scientific Research Applications

N-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]formamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]formamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes, while its anticancer properties could involve the inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-9H-xanthen-9-one
  • 4-Methyl-N-(9H-xanthen-9-yl)benzamide
  • 2-Methoxy-1,2,3,4-tetrahydro-9H-xanthen-9-one

Uniqueness

N-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]formamide stands out due to its unique combination of a xanthene core and a formamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

820210-83-1

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

N-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]formamide

InChI

InChI=1S/C17H17NO3/c1-20-16-8-4-6-14-12(9-10-18-11-19)13-5-2-3-7-15(13)21-17(14)16/h2-8,11-12H,9-10H2,1H3,(H,18,19)

InChI Key

ODYUCOMDCDHPIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC3=CC=CC=C3C2CCNC=O

Origin of Product

United States

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